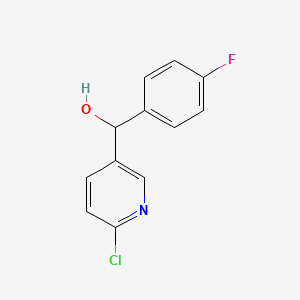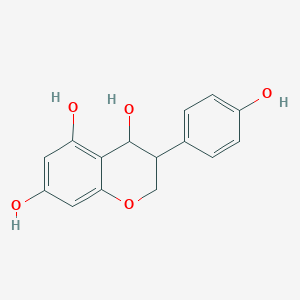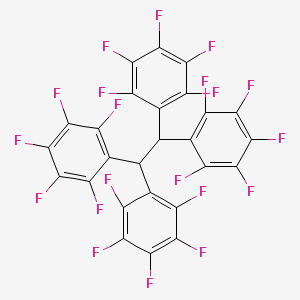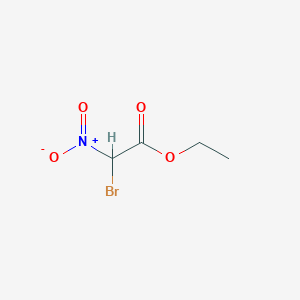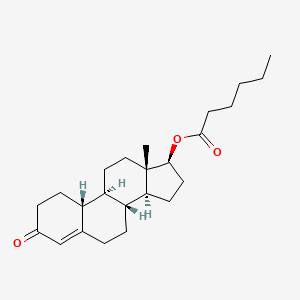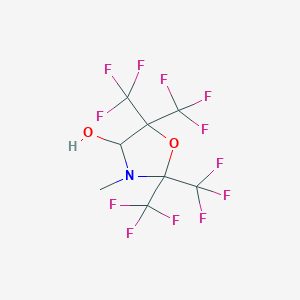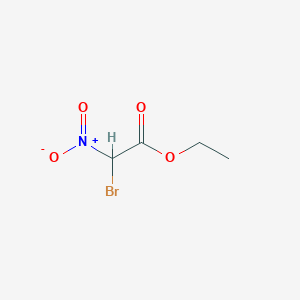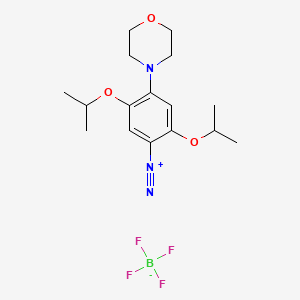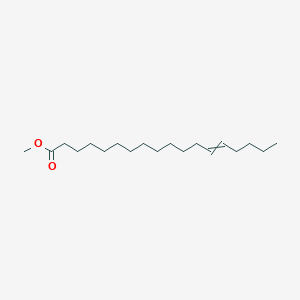
Methyl 13-octadecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a monounsaturated fatty acid ester commonly found in various natural sources, including cod liver oil . This compound is characterized by its long hydrocarbon chain and a single double bond located at the 13th carbon atom from the methyl end.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 13-octadecenoate can be synthesized through the esterification of 13-octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, this compound is often produced from natural oils and fats through transesterification. This process involves reacting triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide, to yield fatty acid methyl esters, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 13-octadecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and hydroperoxides.
Reduction: It can be reduced to form saturated fatty acid esters.
Substitution: It can undergo substitution reactions at the double bond position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 13-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antiprotozoal properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism of action of methyl 13-octadecenoate involves its incorporation into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl oleate: Another monounsaturated fatty acid methyl ester with a double bond at the 9th carbon.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th carbons.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds.
Uniqueness
Methyl 13-octadecenoate is unique due to its specific double bond position at the 13th carbon, which imparts distinct chemical and physical properties compared to other fatty acid methyl esters. This unique structure influences its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
42199-38-2 |
|---|---|
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
methyl octadec-13-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3 |
InChI-Schlüssel |
OPLQDSJPOHPOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


